6-hydroxy-2-methylpyridine-3-carbaldehyde
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Overview
Description
6-Hydroxy-2-methylpyridine-3-carbaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-methylpyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with formaldehyde and a suitable oxidizing agent. The reaction typically takes place under controlled conditions, such as specific temperature and pH, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors and advanced purification techniques to achieve efficient and cost-effective production. The use of catalysts and optimized reaction conditions can further enhance the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 6-hydroxy-2-methylpyridine-3-methanol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions .
Major Products Formed
The major products formed from these reactions include 6-hydroxy-2-methylpyridine-3-carboxylic acid, 6-hydroxy-2-methylpyridine-3-methanol, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
6-Hydroxy-2-methylpyridine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-hydroxy-2-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes and signaling pathways . Further research is needed to fully elucidate its molecular targets and mechanisms of action.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxymethyl-2-pyridinecarbaldehyde: Similar in structure but with a hydroxymethyl group instead of a hydroxyl group.
6-Methoxy-2-pyridinecarboxaldehyde: Contains a methoxy group instead of a hydroxyl group.
6-Hydroxy-3-methylpyridine-2-carbaldehyde: Similar structure but with the methyl group at a different position.
Uniqueness
6-Hydroxy-2-methylpyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
1227601-46-8 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.1 |
Purity |
95 |
Origin of Product |
United States |
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